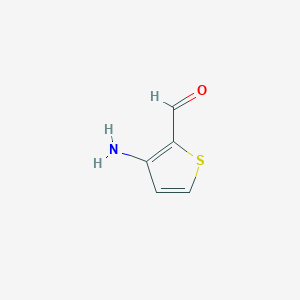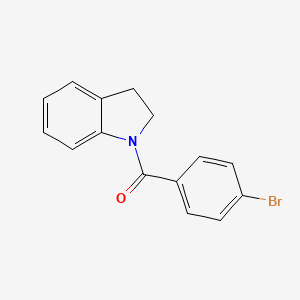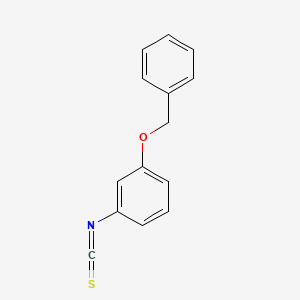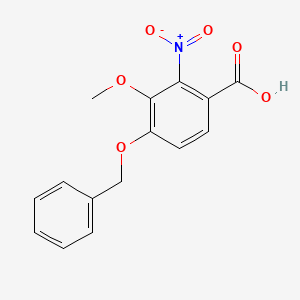
4-azido-N,N-dimethylaniline
Übersicht
Beschreibung
4-azido-N,N-dimethylaniline is an organic compound characterized by the presence of an azido group (-N₃) and a dimethylamino group (-N(CH₃)₂) attached to a benzene ring
Wirkmechanismus
Target of Action
4-azido-N,N-dimethylaniline, also known as 1-Azido-4-dimethylaminobenzene, is a derivative of aniline . It is a part of a broader class of compounds known as azo dyes Azo dyes in general have been found to exhibit various biological and pharmacological applications such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, dna binding, and analgesic properties .
Mode of Action
Azo dyes are known to interact with their targets through the azo group present in their structure . The incorporation of heterocyclic moieties into the azo dye scaffold has been found to improve the bioactive properties of the target derivatives .
Biochemical Pathways
Azo dyes are known to interact with various biological pathways due to their diverse pharmacological applications .
Pharmacokinetics
The pharmacokinetic properties of azo dyes can vary widely depending on their chemical structure and the presence of functional groups .
Result of Action
Azo dyes, in general, have been found to exhibit various biological and pharmacological effects, including anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, dna binding, and analgesic properties .
Action Environment
Environmental factors can significantly impact the action and stability of azo dyes .
Vorbereitungsmethoden
The synthesis of 4-azido-N,N-dimethylaniline typically involves the following steps:
Nitration: The starting material, 4-dimethylaminobenzene, undergoes nitration to introduce a nitro group (-NO₂) at the para position.
Reduction: The nitro group is then reduced to an amino group (-NH₂) using reducing agents such as iron and hydrochloric acid.
Diazotization: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid at low temperatures.
Azidation: Finally, the diazonium salt is treated with sodium azide to replace the diazonium group with an azido group, yielding this compound
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
4-azido-N,N-dimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions:
Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various catalysts for cycloaddition reactions. Major products formed include primary amines and triazoles.
Wissenschaftliche Forschungsanwendungen
4-azido-N,N-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocycles and as a reagent in click chemistry.
Biology: The compound is used in bioconjugation techniques to label biomolecules with fluorescent tags.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
4-azido-N,N-dimethylaniline can be compared with other azido compounds, such as:
1-Azido-4-nitrobenzene: Similar in structure but with a nitro group instead of a dimethylamino group. It has different reactivity and applications.
1-Azido-2,4-dimethylbenzene: Contains two methyl groups instead of a dimethylamino group, leading to different chemical properties and uses.
4-Azidobenzoic acid: Contains a carboxylic acid group, making it more acidic and suitable for different types of reactions.
The uniqueness of this compound lies in its combination of the azido and dimethylamino groups, which confer distinct reactivity and versatility in various applications.
Eigenschaften
IUPAC Name |
4-azido-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-12(2)8-5-3-7(4-6-8)10-11-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQJWJKRVJLLFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342725 | |
| Record name | 1-Azido-4-dimethylaminobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18523-44-9 | |
| Record name | NSC206137 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206137 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Azido-4-dimethylaminobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the electronic nature of 4-azido-N,N-dimethylaniline influence the reaction with 1-(2,3,4,5-tetraphenylborolyl)ferrocene?
A1: The research highlights that the electronic characteristics of both the borole and the organic azide are crucial in determining the reaction pathway []. While typical reactions of boroles with organic azides yield 1,2-azaborinines, the use of this compound, an electron-rich azide, leads to the formation of a 1,2,3-diazaborinine. This suggests that the electron-donating dimethylamino group in this compound plays a significant role in directing the reaction towards the unusual ring expansion and subsequent formation of the 1,2,3-diazaborinine. Density functional theory (DFT) calculations could offer further insights into the specific electronic interactions governing this unique reactivity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















